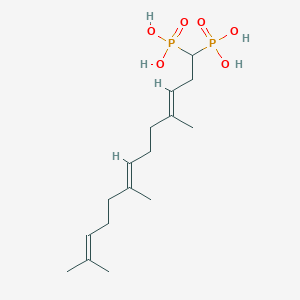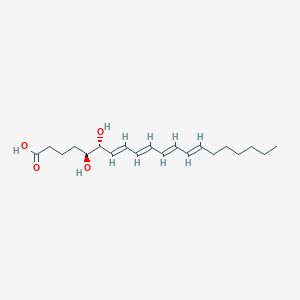
15-deoxy-LXA4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-deoxy-LXA4, also known as 15-deoxy-lipoxin A4, is a metabolite derived from arachidonic acid. It belongs to the class of bioactive lipid mediators known as lipoxins. Lipoxins are involved in the resolution of inflammation and have significant immunomodulatory properties. This compound is particularly noted for its anti-inflammatory effects and its role in regulating immune responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-LXA4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The process includes the sequential metabolism by 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. This enzymatic pathway is crucial for the production of lipoxins, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biotechnological processes to harness the enzymatic pathways. This may include the use of genetically engineered microorganisms or cell cultures that express the necessary lipoxygenase enzymes to produce this compound in larger quantities .
化学反应分析
Types of Reactions: 15-deoxy-LXA4 undergoes various chemical reactions, including:
Oxidation: Conversion to 15-keto-lipoxin A4 through the action of enzymes like hydroxyprostaglandin dehydrogenase.
Reduction: Potential reduction reactions involving the hydroxyl groups present in the molecule.
Substitution: Reactions involving the substitution of functional groups, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Enzymes such as hydroxyprostaglandin dehydrogenase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
15-keto-lipoxin A4: A major product formed through the oxidation of this compound.
科学研究应用
15-deoxy-LXA4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid mediator pathways and their synthetic analogs.
Biology: Investigated for its role in immune cell regulation and inflammation resolution.
Industry: Potential applications in the development of anti-inflammatory drugs and therapeutic agents.
作用机制
15-deoxy-LXA4 exerts its effects through interaction with specific receptors on immune cells. It binds to G protein-coupled receptors, such as ALXR, leading to the modulation of various signaling pathways. These pathways include the inhibition of nuclear factor κB (NF-κB) and activator protein-1 (AP-1), which are involved in the expression of inflammatory genes. By regulating these pathways, this compound helps to dampen inflammation and promote tissue repair .
Similar Compounds:
Lipoxin A4 (LXA4): Another lipoxin with similar anti-inflammatory properties.
15-epi-LXA4: An epimer of lipoxin A4 with potent anti-inflammatory effects.
Lipoxin B4 (LXB4): A positional isomer of lipoxin A4 with similar biological activities
Uniqueness: this compound is unique due to its specific structural features and its potent anti-inflammatory properties. Unlike other lipoxins, it has a deoxygenated position at carbon 15, which contributes to its distinct biological activities and therapeutic potential .
属性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
(5S,6R,7E,9E,11E,13E)-5,6-dihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h7-13,15,18-19,21-22H,2-6,14,16-17H2,1H3,(H,23,24)/b8-7+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |
InChI 键 |
SJIRTDBAYKOBAL-COJKCNNISA-N |
手性 SMILES |
CCCCCC/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
规范 SMILES |
CCCCCCC=CC=CC=CC=CC(C(CCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



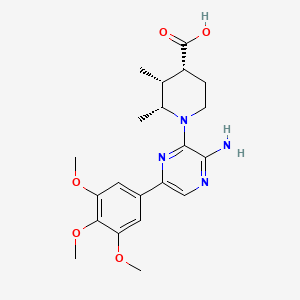
![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
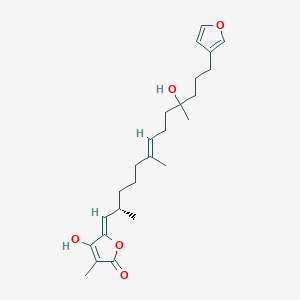
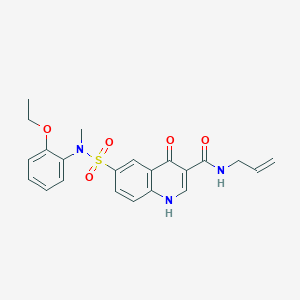
![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
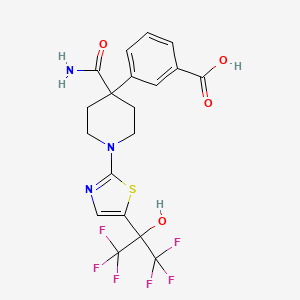
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)
![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
